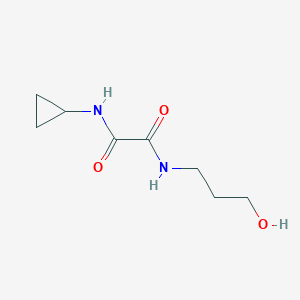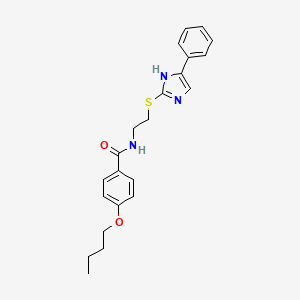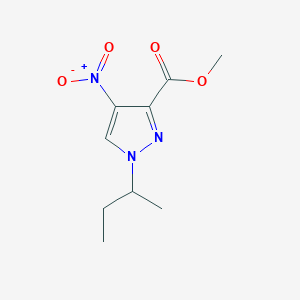
N~1~-cyclopropyl-N~2~-(3-hydroxypropyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N~1~-cyclopropyl-N~2~-(3-hydroxypropyl)ethanediamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound’s name suggests it contains a cyclopropyl group and a 3-hydroxypropyl group attached to an ethanediamide core .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not specified in the searched resources. Such properties could include melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .Mécanisme D'action
The mechanism of action of N~1~-cyclopropyl-N~2~-(3-hydroxypropyl)ethanediamide is not fully understood, but it is believed to involve the modulation of GABA-A receptors and the endocannabinoid system. This compound has been shown to enhance the activity of both systems, leading to increased inhibitory neurotransmission and a reduction in anxiety-like behavior and pain-like behavior in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to reduce anxiety-like behavior and pain-like behavior. This compound has also been shown to enhance the activity of GABA-A receptors and the endocannabinoid system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-cyclopropyl-N~2~-(3-hydroxypropyl)ethanediamide in lab experiments is its relatively simple synthesis. This compound is also a relatively stable compound, which makes it easy to handle in the laboratory. One limitation of using this compound in lab experiments is its potential for off-target effects. This compound has been shown to enhance the activity of GABA-A receptors and the endocannabinoid system, but it may also have effects on other systems that have not yet been fully characterized.
Orientations Futures
There are many future directions for research involving N~1~-cyclopropyl-N~2~-(3-hydroxypropyl)ethanediamide. One area of research involves the development of more selective compounds that target specific GABA-A receptor subtypes or endocannabinoid receptors. Another area of research involves the use of this compound as a tool for studying the role of the endocannabinoid system in the regulation of mood and appetite. Additionally, this compound could be used as a potential therapeutic agent for the treatment of anxiety disorders or chronic pain.
Méthodes De Synthèse
N~1~-cyclopropyl-N~2~-(3-hydroxypropyl)ethanediamide can be synthesized using a variety of methods, including the reaction of cyclopropylamine with ethanediamine followed by reaction with 3-chloropropanol. Another method involves the reaction of cyclopropylcarbonyl chloride with ethylenediamine followed by reaction with 3-chloropropanol. The synthesis of this compound is relatively simple and can be accomplished using standard laboratory techniques.
Applications De Recherche Scientifique
N~1~-cyclopropyl-N~2~-(3-hydroxypropyl)ethanediamide has been studied for its potential as a pharmacological tool in a variety of scientific research applications. One area of research involves the use of this compound as a modulator of GABA-A receptors. GABA-A receptors are the main inhibitory neurotransmitter receptors in the brain and are involved in the regulation of anxiety, sleep, and seizure activity. This compound has been shown to enhance the activity of GABA-A receptors, leading to increased inhibitory neurotransmission and a reduction in anxiety-like behavior in animal models.
Another area of research involves the use of this compound as a tool for studying the role of the endocannabinoid system in the regulation of pain. The endocannabinoid system is involved in the regulation of pain, mood, and appetite. This compound has been shown to enhance the activity of the endocannabinoid system, leading to a reduction in pain-like behavior in animal models.
Safety and Hazards
The safety and hazards associated with “N~1~-cyclopropyl-N~2~-(3-hydroxypropyl)ethanediamide” are not specified in the searched resources. As with any chemical compound, appropriate safety measures should be taken when handling it, and its hazards would need to be assessed based on its specific properties .
Propriétés
IUPAC Name |
N'-cyclopropyl-N-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c11-5-1-4-9-7(12)8(13)10-6-2-3-6/h6,11H,1-5H2,(H,9,12)(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQZWEYAVVJBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2910390.png)

![2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2910392.png)
![Methyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2910395.png)
![5,6-Difluorobenzo[d]thiazol-2-amine](/img/structure/B2910396.png)

![2-{[2-Fluoro-5-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2910398.png)
![methyl 4-cyclopropyl-7-fluoro-6-(3-methylpiperidin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2910399.png)

![N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)


![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2910408.png)

